Ro 25-6981 hydrochloride is a chemical compound recognized for its role as a selective antagonist of the N-methyl-D-aspartate receptor, specifically targeting the NR2B subunit. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in neuroprotection and the treatment of mood disorders. The compound's selectivity and potency make it a valuable tool in pharmacological studies.
Ro 25-6981 belongs to the class of compounds known as NMDA receptor antagonists. More specifically, it is categorized as an NR2B-selective antagonist, which differentiates it from other NMDA receptor blockers that may not exhibit such specificity. This classification underlines its unique mechanism of action and potential applications in neuroscience .
The synthesis of Ro 25-6981 involves multi-step organic reactions that typically include the formation of bicyclic structures, which are crucial for its activity as an NMDA receptor antagonist. The synthetic route often employs techniques such as:
The synthesis can be optimized through various methods, including:
Ro 25-6981 has a complex molecular structure characterized by its bicyclic framework. The specific arrangement of atoms contributes significantly to its binding affinity for NMDA receptors.
Ro 25-6981 primarily engages in competitive inhibition at NMDA receptors, where it binds to the NR2B subunit and blocks receptor activation by glutamate.
The binding affinity can be quantified using competitive binding assays, which measure the displacement of radiolabeled ligands from receptor sites. Ro 25-6981 exhibits an IC50 value indicating its potency, with values around 0.003 µM for high-affinity sites on NR2B-containing receptors .
Ro 25-6981 functions by selectively blocking NMDA receptors that contain the NR2B subunit. This blockade prevents calcium influx into neurons, which is critical in excitotoxicity and neurodegeneration.
Research indicates that Ro 25-6981 shows significant neuroprotective effects against glutamate-induced toxicity, with IC50 values demonstrating high efficacy (0.4 µM) in protecting cortical neurons from oxidative stress .
Ro 25-6981 is utilized extensively in neuroscience research to study:
This compound's specificity for NR2B-containing receptors also makes it a candidate for further drug development aimed at treating various central nervous system disorders.
Ro 25-6981 hydrochloride (chemical name: [R-(R⁎,S⁎)]-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol hydrochloride) is a phenylethanolamine derivative that functions as a highly selective negative allosteric modulator of NMDA receptors containing the GluN2B (NR2B) subunit. Its defining characteristic is exceptional subunit specificity, exhibiting >5000-fold greater potency for GluN1/GluN2B receptors (IC₅₀ = 0.009 µM) compared to GluN1/GluN2A (IC₅₀ = 52 µM) in Xenopus oocyte electrophysiology studies [1] [8]. This selectivity originates from its binding at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits, a site distinct from the orthosteric glutamate or glycine binding pockets or the ion channel pore [9].
Ro 25-6981 exhibits activity-dependent blockade, a pharmacologically advantageous trait. Its inhibitory potency increases significantly during conditions of high receptor activation, such as during pathological glutamate surges. This is demonstrated by its superior neuroprotective efficacy against combined oxygen-glucose deprivation (OGD) in cortical neurons (IC₅₀ = 0.04 µM) compared to protection against sustained glutamate exposure (IC₅₀ = 0.4 µM) [1]. This use-dependence arises because the antagonist preferentially stabilizes the closed-channel state or binds with higher affinity to activated receptor conformations, minimizing interference with basal synaptic transmission while offering enhanced protection during excitotoxic insults. This property underlies its efficacy in reducing parkinsonian symptoms in animal models like MPTP-treated marmosets and 6-OHDA-lesioned rats, where it potentiated the effects of levodopa without provoking dyskinesias at therapeutic doses [2].
Table 1: Selectivity Profile of Ro 25-6981 Hydrochloride
Receptor Subtype/Test System | IC₅₀ Value | Selectivity Ratio (vs. NR2B) | Citation |
---|---|---|---|
NR1C/NR2B (Xenopus oocytes) | 0.009 µM | 1 (Reference) | [1] |
NR1C/NR2A (Xenopus oocytes) | 52 µM | >5,000-fold less potent | [1] |
[³H]MK-801 binding (Rat forebrain - High Affinity Site) | 0.003 µM | - | [1] |
Glutamate Toxicity (Cortical neurons) | 0.4 µM | - | [1] |
Oxygen/Glucose Deprivation (Cortical neurons) | 0.04 µM | - | [1] |
Na⁺/Ca²⁺ channels (Cortical neurons) | Weak activity | - | [1] |
Ro 25-6981 exerts its effects through allosteric inhibition, binding to a modulatory site remote from the agonist binding domains and the ion channel. Crystallographic and biochemical studies reveal that it binds within a hydrophobic pocket at the interface of the clamshell-like amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits [9]. Binding to this ATD interface induces conformational changes that are transmitted via linkers to the agonist-binding domains (LBDs), ultimately reducing the receptor's open probability and agonist efficacy without physically blocking the ion channel [5] [9].
A key structural feature enabling Ro 25-6981's selectivity is the unique "twisted" conformation of the GluN2B ATD compared to non-NMDA receptor ATDs or even other NMDA receptor subunits like GluN2A. This twist, resulting from the absence of a specific helix-loop motif found in other subunits, creates a distinct ligand-binding environment within the GluN1/GluN2B ATD heterodimer [9]. Ro 25-6981 stabilizes a specific relative orientation of the GluN1 and GluN2B ATDs, locking the receptor in a low-affinity state for glutamate and reducing channel opening frequency.
Beyond direct receptor inhibition, Ro 25-6981 binding triggers specific downstream signaling consequences. Notably, activation of GluN1/GluN2B receptors by glutamate leads to calcineurin-dependent dephosphorylation and activation of the striatal-enriched tyrosine phosphatase (STEP). Active STEP then dephosphorylates and inactivates the stress kinase p38 MAPK, a mediator of excitotoxic cell death [5]. While transient NR2B activation is protective via this STEP-p38 pathway, sustained activation paradoxically leads to STEP degradation and subsequent p38 hyperactivation. Ro 25-6981, by blocking excessive GluN2B-NMDAR activation during excitotoxicity, can prevent this deleterious cascade. Furthermore, Ro 25-6981's antidepressant-like effects in zinc-deficient rats correlate with increased phosphorylation (activation) of ERK and p70S6K kinases in the prefrontal cortex, key regulators of synaptic protein synthesis (e.g., GluA1, synapsin I) and dendritic spine plasticity [7].
The extreme selectivity of Ro 25-6981 for GluN2B over GluN2A-containing receptors is its defining pharmacological characteristic. As shown in Table 1, the difference in potency exceeds three orders of magnitude. This selectivity is crucial functionally, as NR2A- and NR2B-containing NMDA receptors often mediate opposing cellular effects. NR2B receptors are frequently localized extrasynaptically and are strongly coupled to pro-death signaling pathways, while NR2A receptors, predominantly synaptic, are more associated with pro-survival signaling and synaptic plasticity like LTP [5] [6].
Functional studies consistently demonstrate Ro 25-6981's minimal impact on NR2A-mediated functions. For example:
Table 2: Comparative Effects of NMDA Receptor Antagonists on Synaptic Plasticity
Plasticity Form | Receptor Location/Subunit | Effect of Ro 25-6981 (NR2B-selective) | Effect of NVP-AAM077 (NR2A-preferring) |
---|---|---|---|
LTP (High-Frequency Stimulation) | Synaptic / Primarily NR2A | No Blockade | Blockade |
de novo LTD (Low-Frequency Stimulation + Uptake Block) | Extrasynaptic / Primarily NR2B | Blockade | No Blockade |
Depotentiation (LFS after LTP) | Synaptic / Primarily NR2A | No Blockade | Blockade |
Based on findings in Perirhinal Cortex [6] |
Ro 25-6981 operates through mechanisms fundamentally distinct from channel-blocking NMDA receptor antagonists like MK-801 or memantine:
Table 3: Key Pharmacological Properties of Ro 25-6981 Hydrochloride
Property | Ro 25-6981 Hydrochloride | Classical Channel Blockers (e.g., MK-801) | Competitive Antagonists (e.g., AP5) |
---|---|---|---|
Primary Binding Site | GluN1/GluN2B ATD interface | Ion channel pore lining | Glutamate binding site (GluN2) |
Mechanism | Allosteric Negative Modulation | Pore occlusion | Competitive antagonism |
Voltage Dependence | No | Yes | No |
Trapping Block | No | Yes | No |
Use-Dependence | Yes (Gating-sensitive) | Yes (Channel opening required) | No |
Subunit Selectivity | High (GluN2B >> GluN2A) | Low (Pan-NMDAR) | Moderate (Varies by compound) |
Reversibility | Relatively Rapid | Very Slow (Trapping) | Rapid |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: